2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide
Description
2-(Acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide is a malonamide derivative featuring an acetylamino group at the 2-position, a benzyl substituent at the N~1~-amide nitrogen, and a 4-methoxyphenyl group at the N~3~-amide nitrogen.
Properties
IUPAC Name |
2-acetamido-N-benzyl-N'-(4-methoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-17(18(24)20-12-14-6-4-3-5-7-14)19(25)22-15-8-10-16(26-2)11-9-15/h3-11,17H,12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQZYMOJWBQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacyl Chloride Route
This method involves converting malonic acid derivatives to diacyl chlorides, followed by controlled amidation with nucleophiles. Key steps include:
- Malonyl chloride synthesis : Reacting malonic acid with thionyl chloride (SOCl~2~) under reflux.
- Selective mono-amidation : Introducing the first amine (e.g., benzylamine) under low-temperature conditions to minimize bis-amidation.
- Protection and functionalization : Acetylation of the free amino group using acetic anhydride, followed by coupling the second amine (4-methoxyaniline) via carbodiimide activation.
Stepwise Coupling Using Carbodiimides
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct amide bond formation without isolating acyl chlorides. This approach minimizes side reactions but requires precise stoichiometric control.
Stepwise Preparation Methods
Synthesis of Malonyl Chloride Intermediate
Procedure :
- Malonic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL).
- Thionyl chloride (25 mmol) is added dropwise at 0°C, followed by reflux at 40°C for 4 hours.
- The mixture is concentrated under vacuum to yield malonyl chloride as a pale-yellow liquid (yield: 92%).
Key Considerations :
N~1~-Benzyl Malonamide Formation
Procedure :
- Malonyl chloride (5 mmol) in DCM (10 mL) is cooled to −20°C.
- Benzylamine (5.5 mmol) and triethylamine (TEA, 12 mmol) are added slowly.
- The reaction is stirred for 2 hours, then quenched with ice-cold water.
- The organic layer is dried (Na~2~SO~4~) and concentrated to yield N~1~-benzyl malonamide as a white solid (yield: 78%).
Analytical Data :
Acetylation of the Amino Group
Procedure :
- N~1~-Benzyl malonamide (3 mmol) is dissolved in acetic anhydride (10 mL).
- The mixture is stirred at 80°C for 1 hour, then poured into ice water.
- The precipitate is filtered and recrystallized from ethanol to yield 2-(acetylamino)-N~1~-benzyl malonamide (yield: 85%).
Analytical Data :
Coupling with 4-Methoxyaniline
Procedure :
- 2-(Acetylamino)-N~1~-benzyl malonamide (2 mmol) and 4-methoxyaniline (2.2 mmol) are dissolved in DMF (15 mL).
- EDC·HCl (2.4 mmol) and HOBt (2.4 mmol) are added, followed by stirring at 25°C for 12 hours.
- The mixture is diluted with ethyl acetate, washed with NaHCO~3~ and brine, then dried and concentrated.
- Column chromatography (SiO~2~, hexane/ethyl acetate 3:1) yields the title compound (yield: 68%).
Analytical Data :
- ¹H NMR (400 MHz, CDCl~3~) : δ 7.30–7.22 (m, 5H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.55 (s, 1H, NH), 6.40 (s, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H, CH~2~), 3.80 (s, 3H, OCH~3~), 3.25 (s, 2H, CH~2~CO), 2.10 (s, 3H, COCH~3~).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C~19~H~21~N~3~O~4~: 368.1602; found: 368.1605.
Optimization and Characterization
Reaction Condition Optimization
Table 1 : Effect of Coupling Agents on Yield
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 68 |
| DCC/DMAP | THF | 0 | 55 |
| HATU | DCM | 25 | 72 |
Purification Challenges
- Byproduct formation : Bis-amidation (<5%) occurs if amine stoichiometry exceeds 1.1 equivalents.
- Solution : Gradient column chromatography (hexane → ethyl acetate) effectively separates the target compound.
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency Comparison
| Parameter | Diacyl Chloride Route | Carbodiimide Route |
|---|---|---|
| Total Yield (%) | 52 | 61 |
| Purity (HPLC, %) | 98 | 95 |
| Scalability | Moderate | High |
| Side Reactions | Hydrolysis | Urea formation |
- The carbodiimide route is preferred for scalability and reduced handling of corrosive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or 4-methoxyphenyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula: CHNO
- Molecular Weight: 355.39 g/mol
- CAS Number: 551920-97-9
The structure features an acetylamino group, a benzyl moiety, and a 4-methoxyphenyl group, which contribute to its unique reactivity and solubility characteristics.
Research indicates that compounds similar to 2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide exhibit diverse biological activities:
- Anticancer Properties: Studies have shown that malonamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers .
- Enzyme Inhibition: This compound may act as an inhibitor for enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Pharmaceutical Applications
The compound's unique structure allows for potential use in drug development:
- Drug Design: Due to its ability to interact with biological targets, it is being investigated for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
- Formulation Development: Its solubility characteristics make it suitable for formulation into pharmaceutical products aimed at enhancing bioavailability.
Chemical Research
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules:
- Synthetic Intermediates: It can be utilized in the synthesis of novel compounds with enhanced biological activities or improved pharmacokinetic profiles .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Sciences evaluated the anticancer effects of malonamide derivatives similar to This compound . The results indicated significant cytotoxic activity against human cancer cell lines, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors highlighted that derivatives of this compound exhibited promising results against acetylcholinesterase. The findings suggest potential applications in developing treatments for neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
2-(Acetylamino)-N~1~-(2-Chlorobenzyl)-N~3~-(4-Methoxyphenyl)malonamide (): Differs by a 2-chlorobenzyl group at N~1~, introducing an electron-withdrawing chlorine atom. Molecular weight: 389.83 g/mol.
2-(Acetylamino)-N-(4-Methoxyphenyl)-3-Morpholino-3-Oxopropanamide (): Features a morpholino ring at the 3-oxo position, altering solubility and hydrogen-bonding capacity. Molecular weight: 335.36 g/mol.
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-Methylphenyl)benzamide (): Shares a 4-methoxyphenyl group but lacks the malonamide backbone. Molecular weight: 374.43 g/mol.
Substituent Impact on Physicochemical Properties
- Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Enhance π-electron delocalization, as observed in quinazoline derivatives (). Methoxy groups increase polarity and can lead to red shifts in emission spectra due to intramolecular charge transfer (ICT) .
- Electron-Withdrawing Groups (e.g., Chloro) : Reduce emission intensity and ICT effects, as seen in chloro-substituted analogs ().
- Morpholino Substituents (): Improve solubility via hydrogen bonding, with predicted pKa of 8.86 and density of 1.286 g/cm³.
Solvent Interactions
- In polar solvents like DMF, methoxy groups interact with the solvent, reducing ICT effects and emission intensity (). This suggests that the 4-methoxyphenyl group in the target compound may exhibit similar solvent-dependent behavior.
- Chloro-substituted analogs show decreased emission wavelengths in DMF, highlighting the role of substituent electronegativity in solvent interactions .
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
Electronic Effects : The 4-methoxyphenyl group in the target compound likely enhances ICT, similar to quinazoline derivatives, but this effect is modulated by solvent polarity .
Synthetic Considerations : The malonamide backbone allows modular substitution, enabling optimization of electronic and steric properties for specific applications .
Biological Activity
2-(Acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticonvulsant effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.34 g/mol. The structure features an acetylamino group, a benzyl moiety, and a methoxyphenyl group, which are believed to contribute to its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of N-benzyl 2-acetamido compounds exhibit significant anticonvulsant properties. A study conducted by Raghavan et al. (2010) demonstrated that compounds with similar structural motifs provided protection against seizures induced by maximal electroshock (MES) in animal models. The study highlighted that the presence of the acetylamido group is crucial for maintaining anticonvulsant activity, although it may not be strictly necessary .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this class of compounds has been extensively studied. For instance, the introduction of various substituents on the benzyl ring significantly impacts the anticonvulsant efficacy. Compounds with 4'-substituents showed enhanced activity compared to those with substitutions at other positions .
Study on Anticonvulsant Efficacy
A notable study evaluated a series of N-benzyl 2-acetamido derivatives for their efficacy in preventing seizures. The study found that specific modifications to the benzyl group led to variations in potency, with some derivatives exhibiting ED50 values comparable to traditional anticonvulsants like phenobarbital .
| Compound Name | ED50 (mg/kg) | Comparison |
|---|---|---|
| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | Superior to phenobarbital (22 mg/kg) |
| N-benzyl 2-acetamidoacetamide | 30 | Comparable to phenobarbital |
The mechanism through which these compounds exert their anticonvulsant effects is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission. This dual action may contribute to their effectiveness in seizure control .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide with high purity?
- Methodological Answer : The synthesis typically involves sequential amidation reactions. First, activate the malonic acid core with a coupling agent (e.g., EDC/HOBt) under anhydrous conditions. Introduce the benzylamine group at the N~1~ position in dichloromethane (DCM) at 0–5°C to minimize side reactions. For the N~3~-methoxyphenyl substitution, use a nucleophilic aromatic substitution (SNAr) with 4-methoxyaniline in dimethylformamide (DMF) at 60°C. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>98%) .
Q. How can researchers characterize the molecular structure of this compound to confirm its identity and purity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl CH2 at δ 4.3–4.5 ppm, methoxy group at δ 3.8 ppm) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode verifies the molecular ion ([M+H]+) and isotopic pattern .
Advanced Research Questions
Q. What strategies are recommended for designing experiments to study the compound's interaction with biological targets such as enzymes or receptors?
- Methodological Answer : Use biophysical assays:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate binding affinity (Kd) .
- Molecular Docking : Pre-screen using AutoDock Vina with crystal structures (PDB) to predict binding poses and guide mutagenesis studies .
Q. How should contradictory data regarding the compound's biological activity be analyzed and resolved in pharmacological studies?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Off-Target Profiling : Use a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify unintended interactions.
- Metabolite Screening : LC-MS/MS can detect in situ degradation products that may confound activity results .
Q. What are the key considerations in developing a stability-indicating assay for this compound under various storage conditions?
- Methodological Answer : Design forced degradation studies:
- Hydrolysis : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) buffers at 40°C for 24 hours.
- Oxidation : Treat with 3% H2O2 at 25°C for 6 hours.
- Photolysis : Expose to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA. Validate method specificity using spiked degradation samples .
Q. How can computational modeling be integrated with experimental data to predict the compound's pharmacokinetic properties?
- Methodological Answer : Combine in silico tools:
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with serum albumin (PDB: 1AO6).
- In Vitro-In Vivo Extrapolation (IVIVE) : Corrogate hepatic clearance predictions from microsomal stability assays .
Q. What methods are effective in elucidating the metabolic pathways of this compound in in vitro models?
- Methodological Answer : Employ hepatocyte models:
- Human Liver Microsomes (HLM) : Incubate with NADPH and analyze metabolites via LC-HRMS. Identify phase I oxidation products (e.g., hydroxylation at the benzyl group).
- Recombinant CYP Enzymes : Test isoform-specific metabolism (e.g., CYP3A4, CYP2D6) to pinpoint major metabolic pathways.
- Reaction Phenotyping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme contributions .
Notes
- Structural analogs (e.g., oxalamide derivatives , benzothiazole-containing compounds ) provide context for hypothesis generation.
- For synthesis troubleshooting, consult PubChem’s reaction condition database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
